molecular formula C21H20N4O3S B2593274 2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one CAS No. 2319878-52-7

2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2593274
CAS No.: 2319878-52-7
M. Wt: 408.48
InChI Key: BVXPOQMEILUPBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one is a heterocyclic derivative featuring a 3,4-dihydroquinazolin-4-one core. This core is substituted at the 2-position with a sulfanyl-linked 1,2,4-oxadiazole ring bearing a 2-methoxyphenyl group and at the 3-position with a propyl chain.

The synthesis of this compound likely involves:

Formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes or nitrile oxides.

Condensation of the oxadiazole intermediate with a functionalized quinazolinone precursor under reflux conditions, as demonstrated in analogous syntheses .

Properties

IUPAC Name

2-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-3-12-25-20(26)14-8-4-6-10-16(14)22-21(25)29-13-18-23-19(24-28-18)15-9-5-7-11-17(15)27-2/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXPOQMEILUPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through the reaction of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. The quinazolinone core can be synthesized via the cyclization of an anthranilic acid derivative with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the oxadiazole ring produces amines .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C22H20N6O3C_{22}H_{20}N_{6}O_{3} with a molecular weight of approximately 416.4 g/mol. The structure includes a quinazolinone core and an oxadiazole moiety, which are known for their diverse biological activities. The presence of the methoxyphenyl group enhances its pharmacological properties by influencing solubility and bioavailability.

Antimicrobial Activity

Recent studies have shown that derivatives of the compound exhibit significant antimicrobial activity against various bacterial strains. For instance, compounds with similar structures demonstrated effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The anticancer properties of this compound are particularly noteworthy. Research indicates that related quinazolinone derivatives possess selective cytotoxicity towards cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) . The presence of the oxadiazole moiety is thought to enhance the compound's ability to induce apoptosis in cancer cells by targeting specific cellular pathways.

Neuroprotective Effects

Emerging evidence suggests that compounds incorporating both quinazolinone and oxadiazole structures may exhibit neuroprotective effects. These compounds have been evaluated for their potential to protect neuronal cells from oxidative stress-induced damage, which is a significant factor in neurodegenerative diseases .

Case Studies

  • Antimicrobial Screening : In a study evaluating a series of oxadiazole derivatives, compounds similar to 2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one were tested for their antimicrobial efficacy. Results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis .
  • Anticancer Activity Assessment : A comprehensive screening of various quinazolinone derivatives revealed that those containing the oxadiazole ring showed promising results in inhibiting cell proliferation in cancer models. Specific compounds demonstrated IC50 values in the range of 1.9–7.52 μg/mL against HCT-116 cells .

Mechanism of Action

The mechanism of action of 2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Biological Activity

The compound 2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one represents a novel class of bioactive molecules that have garnered attention in medicinal chemistry due to their potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C19H22N4O2S
  • Molecular Weight : 366.47 g/mol
  • CAS Number : [insert CAS number if available]

The structure consists of a quinazolinone core linked to an oxadiazole moiety through a sulfanyl group, which may contribute to its biological activities.

Biological Activity Overview

Research has indicated that compounds containing the oxadiazole and quinazolinone scaffolds exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that oxadiazole derivatives possess significant antibacterial and antifungal properties. The presence of the methoxyphenyl group enhances these effects by improving solubility and bioavailability .
  • Anticancer Properties : Quinazolinone derivatives are known for their anticancer activities. The compound's ability to inhibit cancer cell proliferation has been documented in various studies. For instance, derivatives similar to this compound have shown effectiveness against multiple cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

The biological effects of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with oxadiazole rings often act as enzyme inhibitors. For example, they can inhibit dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine metabolism, thus affecting cell proliferation .
  • Interaction with Cellular Targets : The compound may interact with specific cellular receptors or proteins involved in signaling pathways related to growth and survival, leading to altered cellular responses.
  • Reactive Oxygen Species (ROS) Modulation : Some derivatives have been shown to influence ROS levels within cells, contributing to their cytotoxic effects against tumor cells .

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • Study on Antimicrobial Activity : A derivative featuring the oxadiazole moiety was tested against Staphylococcus aureus and demonstrated significant inhibitory effects with an IC50 value indicating potent antibacterial activity .
  • Anticancer Evaluation : In vitro studies on a related quinazolinone derivative revealed that it inhibited the growth of breast cancer cells by inducing apoptosis through caspase activation pathways .

Data Tables

Biological ActivityReferenceObserved Effect
Antimicrobial Significant inhibition against S. aureus
Anticancer Induction of apoptosis in breast cancer cells
Anti-inflammatory Modulation of inflammatory cytokines

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues and Molecular Properties

Key structural analogues and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Heterocycles Notable Properties/Activities Reference
Target Compound C21H22N5O3S 448.50 (calculated) 3-propyl, 2-methoxyphenyl-oxadiazole, sulfanyl linker Inferred potential antimicrobial activity N/A
3-[(4-Chlorophenyl)methyl]-2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one (BB12411) C26H21ClN4O4S 520.99 4-chlorophenyl, 2,3-dimethoxyphenyl-oxadiazole Commercial availability (research use)
7A1: 3-[(5-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-3,4-dihydroquinazolin-4-one C20H15BrN5O3S2 541.46 Bromophenyl, thiadiazole, methyl group Yield: 56%; characterized via spectroscopy
7A9: 6-Chloro-2-methyl-3-[(5-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)methyl]-3,4-dihydroquinazolin-4-one C20H14ClN6O4S2 525.96 Chloro, nitro-phenyl, thiadiazole Yield: 55%; melting point reported
2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole C11H8ClN5OS 317.74 Chlorophenyl, triazole, oxadiazole Antimicrobial potential inferred
Key Observations:
  • Core Modifications: The target compound’s dihydroquinazolinone core is retained in BB12411 and 7A1/7A9, but the latter two use thiadiazole instead of oxadiazole, which may alter electronic properties and binding affinity .
  • The target’s methoxy group may increase metabolic stability compared to nitro or bromo groups .
  • Molecular Weight : The target (448.50 g/mol) is smaller than BB12411 (520.99 g/mol), suggesting better bioavailability.

Q & A

Q. What are the recommended synthetic routes for 2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions:

Oxadiazole ring formation via cyclization of acylhydrazides under reflux with reagents like POCl₃ or TEA.

Thioether linkage between the oxadiazole and quinazolinone moieties using thioglycolic acid or NaSH in methanol/ethanol under reflux (60–80°C).

Propyl group introduction via alkylation with 1-bromopropane in DMF at 50–60°C .
Key Considerations:

  • Solvent choice (e.g., methanol vs. DMF) impacts reaction rates and byproduct formation.
  • Temperature control during cyclization prevents decomposition of sensitive intermediates .

Q. How should researchers characterize the structural integrity of this compound to confirm its identity?

Methodological Answer: Use a combination of:

  • NMR Spectroscopy:
    • ¹H NMR to verify methoxyphenyl (δ 3.8–4.0 ppm) and propyl group (δ 0.9–1.6 ppm) integration.
    • ¹³C NMR to confirm carbonyl (C=O, ~170 ppm) and oxadiazole (C=N, ~160 ppm) signals .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., expected [M+H]⁺ for C₂₂H₂₃N₄O₃S: 447.14).
  • X-ray Crystallography (if crystalline): Refine using SHELXL for bond-length validation (e.g., S–C bond ~1.8 Å) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Methodological Answer:

  • Antimicrobial Screening:
    • Agar diffusion assays against S. aureus and E. coli (concentration range: 10–100 µg/mL).
    • Compare inhibition zones to ciprofloxacin controls .
  • Enzyme Inhibition:
    • Test against COX-2 or kinases using fluorometric assays (IC₅₀ determination via dose-response curves) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties relevant to its bioactivity?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Use B3LYP/6-31G(d) basis set to calculate:
  • HOMO-LUMO gaps (correlate with redox activity).
  • Electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., sulfanyl group reactivity) .
    • Validate with experimental UV-Vis spectra (λmax ~300 nm for quinazolinone π→π* transitions) .

Q. How do structural modifications (e.g., substituent variations) impact solubility and bioavailability?

Methodological Answer:

  • Solubility Studies:
    • Replace the 2-methoxyphenyl group with polar groups (e.g., –COOH) and measure logP via shake-flask method.
    • Example: Methoxy groups increase logP by ~0.5 units but reduce aqueous solubility by 40% .
  • Permeability Assays:
    • Use Caco-2 cell monolayers to assess intestinal absorption (Papp < 1×10⁻⁶ cm/s indicates poor bioavailability) .

Q. What strategies resolve contradictions in reaction yield data across synthetic protocols?

Methodological Answer:

  • Controlled Variable Analysis:

    VariableImpact on Yield
    Reflux Time (hr)<6 hr: Incomplete cyclization; >8 hr: Degradation
    Catalyst (e.g., TEA vs. DIPEA)TEA increases oxadiazole yield by 15%
    • Design of Experiments (DoE): Apply factorial design to optimize temperature, solvent, and catalyst ratios .

Q. How can researchers leverage crystallography data to rationalize structure-activity relationships (SAR)?

Methodological Answer:

  • SHELX Refinement: Analyze torsion angles (e.g., dihedral angle between oxadiazole and quinazolinone planes <30° indicates conjugation).
  • Hydrogen Bonding Networks: Identify interactions with target proteins (e.g., sulfanyl group H-bonding to kinase active sites) .

Q. What methodologies validate the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hr.
    • Monitor degradation via HPLC: >90% remaining indicates stability .
  • Light/Heat Stress Testing: Accelerate degradation under UV (254 nm) and 60°C to identify labile groups (e.g., sulfanyl oxidation) .

Theoretical and Methodological Frameworks

Q. How should researchers integrate this compound into a broader pharmacological hypothesis?

Methodological Answer:

  • Link to Quinazolinone SAR Theory : The 3-propyl group enhances lipophilicity for membrane penetration, while the oxadiazole improves π-stacking with enzyme pockets .
  • Target Validation : Use molecular docking (AutoDock Vina) to simulate binding to EGFR or PARP enzymes (ΔG < −7 kcal/mol suggests high affinity) .

Q. What advanced spectroscopic techniques resolve ambiguities in tautomeric forms?

Methodological Answer:

  • Dynamic NMR : Monitor temperature-dependent shifts (e.g., –40°C to 80°C) to detect tautomerization (e.g., keto-enol equilibria in quinazolinone) .
  • IR Spectroscopy : Compare carbonyl stretches (C=O at ~1700 cm⁻¹ vs. enolic O–H at ~3200 cm⁻¹) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.